2,1,3-苯并噻二唑-5-基异硫氰酸酯

描述

2,1,3-Benzothiadiazol-5-yl isothiocyanate is a compound that is not directly mentioned in the provided papers, but its related chemistry can be inferred from the synthesis and reactions of similar benzothiazole derivatives and isothiocyanates. Benzothiazoles are heterocyclic compounds that contain a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. These compounds are of significant interest due to their presence in various pharmaceuticals, agricultural chemicals, and materials chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. One approach involves the Cu(i)-catalyzed cyclization of 2-iodobenzene sulfonamides with aryl-isothiocyanates, leading to the formation of functionalized benzodithiazines . Another method is the metal-free cyclization of isothiocyanates with bis(o-aminophenyl)diselenide to generate 2-amino-1,3-benzoselenazoles, which are related to benzothiazoles . Additionally, a metal-free synthesis of 5-amino-1,2,4-thiadiazoles from isothiocyanates has been developed, involving I2-mediated oxidative C-N and N-S bond formations in water .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be elucidated using techniques such as single-crystal X-ray analysis. For example, the crystal structure of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate has been determined, revealing the conformation of the benzothiazole unit and providing insights into bond lengths and angles within the molecule .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. Exchange, elimination, and ring-opening reactions have been observed with benzimidazo[1,2-d][1,2,4]thiadiazoles and benzimidazo[2,1-c][1,2,4]dithiazoles when reacted with isothiocyanates and other reagents . Additionally, the synthesis of imidazo[5,1-d]pyrrolo[1,2-b][1,2,5]benzothiadiazepine 9,9-dioxide involves cycloaddition and cyclization reactions starting from related pyrrolobenzothiadiazepine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary depending on the specific substituents and functional groups present in the molecule. These properties are often characterized during the synthesis and structural analysis of the compounds. For instance, the solubility, melting point, and stability can be influenced by the presence of electron-withdrawing or electron-donating groups, as well as by the overall molecular conformation .

科学研究应用

电活性聚合物

Atwani 等人 (2008) 的一项研究讨论了稳定的电致变色聚合物聚 (4,7-二噻吩-2-基-2,1,3-苯并噻二唑) 的合成和性质,该聚合物衍生自苯并噻二唑单元。该聚合物表现出有前景的电化学、光学和形态学性质,使其成为近红外 (NIR) 器件以及潜在的存储器件和生物传感器的合适材料 (Atwani、Baristiran、Erden 和 Sonmez,2008)。

癌症研究抑制剂

Mirgaux 等人 (2022) 强调了苯并噻二唑衍生物在癌症研究中的重要性。该研究重点关注 5-(1H-吲哚-3-基)-2,1,3-苯并三唑(包括苯并噻二唑)的生物等排体衍生物作为癌症抑制剂的潜力。这些化合物的结构使用单晶 X 射线衍射确定,有助于理解它们在癌症研究中的作用 (Mirgaux、Scaillet、Kozlova、Tumanov、Frédérick、Bodart 和 Wouters,2022)。

有机光伏

周等人 (2010) 对用于体异质结 (BHJ) 太阳能电池的烷基化二噻吩基苯并噻二唑给受体聚合物进行了一项研究。这项研究强调了苯并噻二唑在提高光伏中使用的低带隙聚合物性能中的作用,展示了其在提高太阳能电池效率方面的潜力 (周、杨、肖、刘和 You,2010)。

抗菌应用

Idrees 等人 (2019) 探索了与苯并呋喃和吡唑部分整合的新型三唑-噻二唑的合成和抗菌活性。这项研究表明苯并噻二唑衍生物作为抗菌剂的潜在用途,展示了它们对各种微生物的有效性 (Idrees、Kola 和 Siddiqui,2019)。

属性

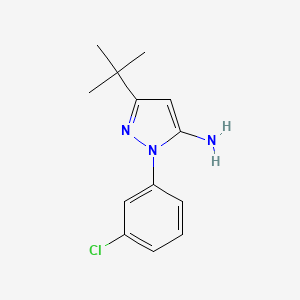

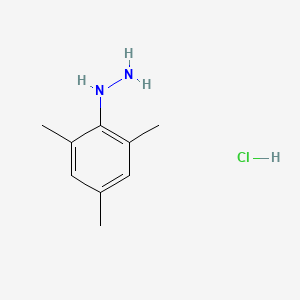

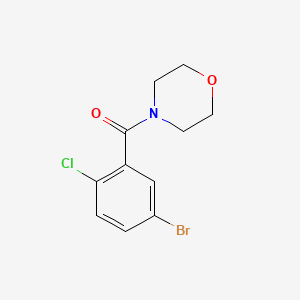

IUPAC Name |

5-isothiocyanato-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3S2/c11-4-8-5-1-2-6-7(3-5)10-12-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDWFDQYUFKNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379961 | |

| Record name | 2,1,3-Benzothiadiazol-5-yl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,1,3-Benzothiadiazol-5-yl isothiocyanate | |

CAS RN |

337508-62-0 | |

| Record name | 2,1,3-Benzothiadiazol-5-yl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)

![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)

![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B1272900.png)